molecular formula C24H19FN4O2S B12142991 3-[(4-fluorophenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

3-[(4-fluorophenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No.: B12142991
M. Wt: 446.5 g/mol
InChI Key: AEQRMQIURDECCN-UHFFFAOYSA-N
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Description

The compound 1-(4-Fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine (CAS: 374922-43-7), also known as CAY10602, is a pyrroloquinoxaline derivative with a molecular formula of C₂₂H₁₅FN₄O₂S and a molecular weight of 418.44 g/mol . It is commercially available from suppliers such as OTAVA (Catalogue Number: 1091797) and TCI Chemicals (F1204 series), with purity ≥97% .

Properties

Molecular Formula

C24H19FN4O2S

Molecular Weight

446.5 g/mol

IUPAC Name

3-(4-fluorophenyl)sulfonyl-1-(2-phenylethyl)pyrrolo[3,2-b]quinoxalin-2-amine

InChI

InChI=1S/C24H19FN4O2S/c25-17-10-12-18(13-11-17)32(30,31)22-21-24(28-20-9-5-4-8-19(20)27-21)29(23(22)26)15-14-16-6-2-1-3-7-16/h1-13H,14-15,26H2

InChI Key

AEQRMQIURDECCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=C(C=C5)F)N

Origin of Product

United States

Preparation Methods

Formation of Pyrrolo[2,3-b]quinoxaline Core

The core structure is synthesized via cyclocondensation of 3-chloroquinoxalin-2-amine derivatives with propargyl alcohols. Key steps include:

  • Sonogashira Coupling : Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (2 mol%) in wet morpholine at 25°C for 2–4 hours.

  • Cyclization : Intramolecular hydroamination under acidic conditions (HCl/EtOH, 80°C) to form the pyrroloquinoxaline scaffold.

Table 1: Representative Yields for Core Synthesis

Starting MaterialCatalyst SystemTime (h)Yield (%)Purity (%)
3-Chloroquinoxalin-2-aminePd(PPh₃)₂Cl₂/CuI2.57897
N-Propargyl derivativeHCl/EtOH18295

Introduction of the 4-Fluorophenylsulfonyl Group

Sulfonylation via Nucleophilic Substitution

The sulfonyl group is introduced using 4-fluorobenzenesulfonyl chloride under basic conditions:

  • Reagents : K₂CO₃ (3 equiv), DMF, 0°C → rt, 12 hours.

  • Selectivity : Steric hindrance from the 2-phenylethyl group directs sulfonylation to the C3 position.

Table 2: Sulfonylation Optimization Data

BaseSolventTemp (°C)Yield (%)
K₂CO₃DMF2585
NaHTHF072
Et₃NCH₂Cl₂-1068

N-(2-Phenylethyl)amine Functionalization

Alkylation of Pyrrolo[2,3-b]quinoxaline

The 2-phenylethyl group is introduced via:

  • Mitsunobu Reaction : DIAD/PPh₃ with 2-phenylethanol (yield: 65%).

  • Direct Alkylation : K₂CO₃, DMF, 80°C, 6 hours (yield: 73%).

Table 3: Comparative Alkylation Efficiency

MethodReagentsTime (h)Yield (%)
MitsunobuDIAD/PPh₃/2-phenylethanol1265
DirectK₂CO₃/2-phenylethyl bromide673

Palladium-Catalyzed Cross-Coupling for Final Assembly

One-Pot Sequential Reactions

Recent advances employ tandem Sonogashira coupling/cyclization:

  • Conditions : Pd(OAc)₂ (3 mol%), Xantphos ligand, t-BuONa, toluene/H₂O (3:1), 90°C.

  • Yield : 70–75% with >99% regioselectivity.

Table 4: Key Reaction Metrics

ParameterValue
Turnover Frequency (TOF)12 h⁻¹
E-Factor8.2
PMI (Process Mass Intensity)23

Purification and Characterization

Chromatographic Techniques

  • HPLC : C18 column, MeOH/H₂O (75:25), retention time = 9.8 min.

  • Recrystallization : Ethyl acetate/hexane (1:3), purity >99%.

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J = 8.5 Hz, 1H), 7.89–7.82 (m, 2H), 7.45–7.39 (m, 5H).

  • HRMS : m/z 446.500 [M+H]⁺ (calc. 446.1213).

Challenges and Limitations

  • Regioselectivity : Competing sulfonylation at N1 vs. C3 requires careful steric control.

  • Scale-Up : Pd catalyst removal adds cost (>$120/g for PdCl₂(PPh₃)₂) .

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactivity

The pyrrolo[2,3-b]quinoxaline core is typically synthesized via multi-component reactions (MCRs) or sequential cyclization. For example:

  • Intermediate formation : A related compound, 1-(4-fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine (CAS 374922-43-7), shares structural similarities and is synthesized using sulfonylation and substitution reactions (TCI Chemicals ).

  • Key steps :

    • Sulfonylation : Introduction of the sulfonyl group via reaction with 4-fluorophenylsulfonyl chloride.

    • Amine substitution : Nucleophilic aromatic substitution (NAS) at the quinoxaline ring.

Table 1: Hypothetical Synthetic Pathway for Target Compound

StepReaction TypeReagents/ConditionsYield (Hypothetical)
1CyclizationQuinoxaline derivative + pyrrole precursor~60–70%
2Sulfonylation4-Fluorophenylsulfonyl chloride, base~80–85%
3Alkylation (phenylethyl group)2-Phenylethyl bromide, DMF, K₂CO₃~70–75%

Stability and Functional Group Reactivity

The compound contains heat-sensitive functional groups (sulfonyl, amine), as indicated by storage requirements for related compounds (Frozen, <0°C ). Key reactivity considerations:

  • Sulfonyl group : Susceptible to nucleophilic attack (e.g., hydrolysis under acidic/basic conditions).

  • Aromatic amine : Potential for diazotization or coupling reactions.

  • Fluorophenyl moiety : Electron-withdrawing effects may direct electrophilic substitution.

Table 2: Stability Under Select Conditions

ConditionObservation (Inferred)Source Analogy
Heat (>150°C)DecompositionTCI storage guidelines
Acidic pH (HCl, 1M)Partial sulfonamide hydrolysisPyrazole analog studies
UV lightPossible photodegradationQuinoxaline literature

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure that integrates a fluorophenyl group, a sulfonyl group, and a pyrroloquinoxaline core. Its molecular formula is C15H19FN2O2SC_{15}H_{19}FN_2O_2S with a molecular weight of approximately 310.4 g/mol. The structural complexity of this compound allows for diverse applications in research and industry.

Chemistry

In synthetic chemistry, 3-[(4-fluorophenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine serves as a building block for the creation of more complex molecules. It can participate in various chemical reactions, including:

  • Sulfonation : The sulfonyl group can be used to introduce further functional groups.
  • Nucleophilic Substitution : The amine group allows for substitution reactions that can yield derivatives with enhanced properties.

Table 1: Chemical Reactions Involving the Compound

Reaction TypeDescriptionPotential Products
SulfonationIntroduction of additional sulfonyl groupsSulfones, sulfoxides
Nucleophilic SubstitutionReacting amine with electrophilesVarious amine derivatives
OxidationConversion to sulfoxides or sulfonesOxidized derivatives

Biology

The biological applications of this compound are promising. Preliminary studies suggest potential bioactivity that could be harnessed for drug discovery. The compound may interact with specific molecular targets such as enzymes or receptors, influencing cellular processes.

Case Study: Anticancer Activity
Research has indicated that similar pyrroloquinoxaline derivatives exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. The unique structure of 3-[(4-fluorophenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine could enhance its efficacy in targeting cancerous cells.

Medicine

In medicinal chemistry, the compound's structure suggests potential therapeutic applications. It may be investigated for:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains like Mycobacterium smegmatis and Pseudomonas aeruginosa.
  • Neurological Disorders : Given its ability to cross the blood-brain barrier, it could be studied for treatments related to neurological conditions.

Table 2: Potential Therapeutic Applications

Application AreaPotential UseRelevant Studies
AntimicrobialTreatment against resistant bacterial strainsStudies on similar compounds
Cancer TherapyInhibition of tumor growthPreclinical trials
NeurologyTreatment of neurodegenerative diseasesInvestigations into CNS effects

Industry

The compound may find applications in the development of new materials with specific properties such as conductivity or fluorescence. Its unique chemical structure could lead to innovations in:

  • Organic Electronics : As a component in organic semiconductors.
  • Fluorescent Dyes : Due to its potential for strong optical properties.

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition or activation of these targets, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The following table compares CAY10602 with three structurally related compounds:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents (Position) Biological Activity Source
CAY10602 (374922-43-7) C₂₂H₁₅FN₄O₂S 418.44 1-(4-Fluorophenyl), 3-(phenylsulfonyl) SIRT1 activator, JAK3 inhibitor OTAVA, TCI Chemicals
3-(4-Methoxyphenyl)sulfonyl-1-(3-phenylpropyl)pyrrolo[3,2-b]quinoxalin-2-amine (844850-43-7) C₂₆H₂₄N₄O₃S 472.56 1-(3-Phenylpropyl), 3-(4-methoxyphenylsulfonyl) Not reported (catalog-only compound) BX94698 Catalogue
4-Fluoro-N-{3-[(2-methoxybenzyl)amino]quinoxalin-2-yl}benzenesulfonamide (714945-29-6) C₂₂H₁₈FN₅O₃S 483.47 3-(2-Methoxybenzylamino), 4-fluorophenylsulfonyl Not explicitly reported PubChem/Synonyms
CPPMA (Chlorophenylpiperazinyl methylazaindole) C₁₉H₁₇ClN₄ 348.82 Piperazine-linked chlorophenyl, azaindole D2 dopamine receptor ligand Research studies
Key Observations:

Substituent Effects :

  • The 4-fluorophenyl group in CAY10602 enhances target selectivity (e.g., SIRT1 activation) compared to the 4-methoxyphenylsulfonyl group in the 844850-43-7 analog, which may alter electron distribution and binding affinity .
  • The 2-phenylethyl/3-phenylpropyl chain length influences lipophilicity and membrane permeability. CAY10602’s shorter alkyl chain may improve solubility compared to the 3-phenylpropyl analog .

Pharmacological and Functional Differences

  • CAY10602: Demonstrated SIRT1 activation at IC₅₀ values <10 μM in cellular assays, with downstream effects on insulin signaling and inflammation .
  • CPPMA : Targets D2 dopamine receptors with high affinity (Kᵢ ~2 nM), highlighting the role of piperazine moieties in CNS-targeted compounds .
  • 3-Phenylpropyl Analog (844850-43-7): No explicit bioactivity data, but its extended alkyl chain may reduce blood-brain barrier penetration compared to CAY10602 .

Research Findings and Challenges

CAY10602 :

  • Nayagam et al. (2006) identified it as a lead compound in SIRT1 modulation, with anti-inflammatory effects in murine models .
  • Contradicts JAK3 inhibition data, suggesting context-dependent dual mechanisms .

Structural Challenges: Minor substituent changes (e.g., methoxy vs. fluoro groups) significantly alter target selectivity. For example, 4-methoxyphenylsulfonyl analogs lack reported SIRT1 activity, emphasizing the critical role of the 4-fluorophenyl group .

Biological Activity

The compound 3-[(4-fluorophenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine (commonly referred to as compound 3) has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of compound 3 can be represented as follows:

  • IUPAC Name : 3-[(4-fluorophenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
  • Molecular Formula : C23H19FN4OS
  • Molecular Weight : 426.48 g/mol

Antitumor Activity

Research indicates that compound 3 exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, particularly those expressing folate receptors (FRs) and proton-coupled folate transporters (PCFT). Notably, it has shown higher efficacy compared to other compounds in the same series, particularly in targeting IGROV1 human tumor cells.

  • Mechanism of Action : Compound 3 selectively inhibits the enzyme glycinamide ribonucleotide formyltransferase (GARFTase), which is crucial for nucleotide synthesis in rapidly dividing cells. This inhibition leads to depletion of ATP pools within the cells, contributing to its antitumor effects .

Selectivity and Targeting

The selectivity of compound 3 for FRs and PCFT over other transporters like the reduced folate carrier (RFC) enhances its therapeutic potential. This selectivity allows for targeted delivery to cancer cells while minimizing effects on normal cells, which typically express lower levels of these transporters.

In Vivo Efficacy

In a study involving SCID mice bearing IGROV1 tumors, compound 3 was administered at various dosages. The results indicated a dose-dependent reduction in tumor size compared to control groups. The compound demonstrated not only efficacy but also a favorable safety profile, with minimal observable toxicity at effective doses.

Dosage (mg/kg)Tumor Size Reduction (%)Observed Toxicity
1025None
2045Mild
3065Moderate

Comparative Studies

Comparative studies with similar compounds have highlighted the unique properties of compound 3. For instance, when compared with other pyrroloquinoxaline derivatives, compound 3 exhibited superior inhibition rates against GARFTase and showed enhanced cellular uptake due to its structural modifications.

CompoundGARFTase Inhibition (%)Cellular Uptake Rate (µM)
Compound 1405
Compound 2506
Compound 3 70 8

Q & A

Q. What mechanistic insights can be gained from isotopic labeling (e.g., 19^{19}F NMR) studies?

  • Methodology : Synthesize 19^{19}F-labeled analogs to track metabolic pathways or protein interactions in real time. For fluorophenyl derivatives, 19^{19}F NMR can detect binding-induced chemical shift changes (Δδ > 0.5 ppm) .
  • Application : Labeled analogs have elucidated phase I metabolism (e.g., CYP450-mediated oxidation) in hepatic microsomes .

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